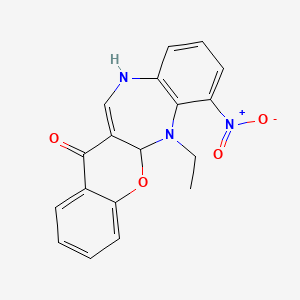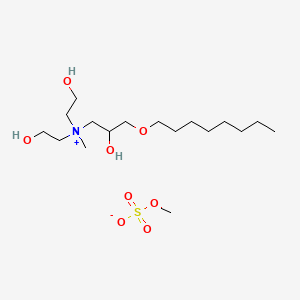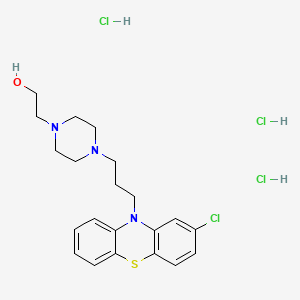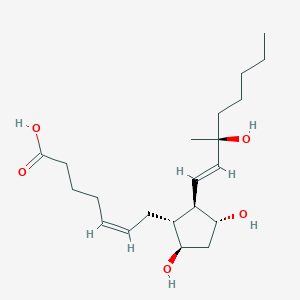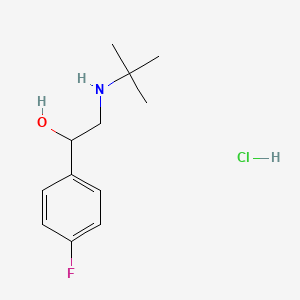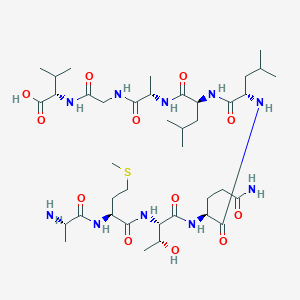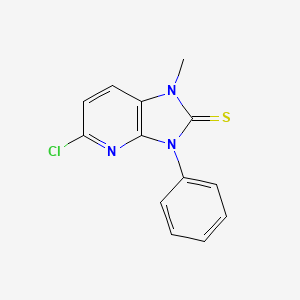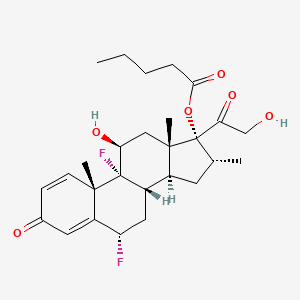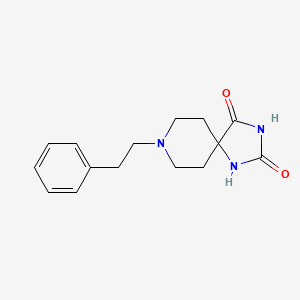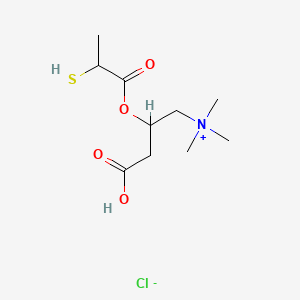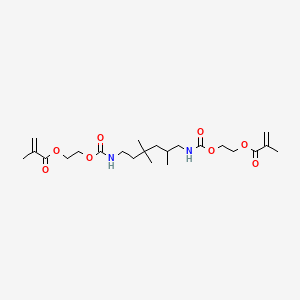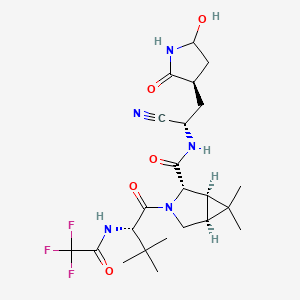
Nirmatrelvir metabolite M4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nirmatrelvir is an orally bioavailable inhibitor of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) 3C-like protease, which is a key enzyme in the replication of the virus . Nirmatrelvir, in combination with ritonavir, is marketed under the name Paxlovid for the treatment of COVID-19 .
Preparation Methods
The preparation of Nirmatrelvir metabolite M4 involves the oxidative metabolism of Nirmatrelvir. This process primarily occurs in the liver, where cytochrome P450 enzymes, particularly CYP3A4, mediate the oxidation of Nirmatrelvir . The synthetic routes for Nirmatrelvir itself have evolved from Pfizer’s original method to more sustainable strategies, such as flow chemistry and multicomponent reactions . These methods focus on optimizing yield and purification processes.
Chemical Reactions Analysis
Nirmatrelvir metabolite M4 undergoes several types of chemical reactions, primarily oxidation. The major oxidative reactions involve the pyrrolidinone ring, the 6,6-dimethyl-3-azabicyclo[3.1.0]hexane, and the tertiary-butyl group at the P3 position . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation process. The major products formed from these reactions are the oxidized metabolites, including M4 .
Scientific Research Applications
Nirmatrelvir metabolite M4 has several scientific research applications. In the field of medicine, it is studied for its role in inhibiting the SARS-CoV-2 3C-like protease, which is crucial for the replication of the virus . In chemistry, it serves as a model compound for studying oxidative metabolism mediated by cytochrome P450 enzymes .
Mechanism of Action
The mechanism of action of Nirmatrelvir metabolite M4 involves the inhibition of the SARS-CoV-2 3C-like protease. This protease is responsible for cleaving polyproteins 1a and 1ab of the virus, which are essential for viral replication . This compound binds to the active site of the protease and forms a covalent interaction with the cysteine residue at position 145, leading to the inactivation of the enzyme .
Comparison with Similar Compounds
Nirmatrelvir metabolite M4 can be compared with other similar compounds, such as PF-00835231 and remdesivir. PF-00835231 is another inhibitor of the SARS-CoV-2 3C-like protease, but it is not orally bioavailable like Nirmatrelvir . Remdesivir, on the other hand, is a nucleotide analog that inhibits the viral RNA-dependent RNA polymerase . The uniqueness of this compound lies in its potent inhibition of the SARS-CoV-2 3C-like protease and its oral bioavailability .
Properties
CAS No. |
2755812-07-6 |
|---|---|
Molecular Formula |
C23H32F3N5O5 |
Molecular Weight |
515.5 g/mol |
IUPAC Name |
(1R,2S,5S)-N-[(1S)-1-cyano-2-[(3R)-5-hydroxy-2-oxopyrrolidin-3-yl]ethyl]-3-[(2S)-3,3-dimethyl-2-[(2,2,2-trifluoroacetyl)amino]butanoyl]-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C23H32F3N5O5/c1-21(2,3)16(30-20(36)23(24,25)26)19(35)31-9-12-14(22(12,4)5)15(31)18(34)28-11(8-27)6-10-7-13(32)29-17(10)33/h10-16,32H,6-7,9H2,1-5H3,(H,28,34)(H,29,33)(H,30,36)/t10-,11+,12+,13?,14+,15+,16-/m1/s1 |
InChI Key |
AWSZFCNWIVMPPT-IJIOKDDCSA-N |
Isomeric SMILES |
CC1([C@@H]2[C@H]1[C@H](N(C2)C(=O)[C@H](C(C)(C)C)NC(=O)C(F)(F)F)C(=O)N[C@@H](C[C@@H]3CC(NC3=O)O)C#N)C |
Canonical SMILES |
CC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CC(NC3=O)O)C#N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



